molecular formula C7H14ClNO3 B13543086 2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride

2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride

Cat. No.: B13543086
M. Wt: 195.64 g/mol
InChI Key: ITIXXXOXSGFDCK-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride is an organic compound that features a cyclopropylamino group and a methoxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives. Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1-Aminocyclopropanecarboxylic acid: A structurally similar compound with applications in plant growth regulation and medicinal chemistry.

    Cyclopropylamine: Another related compound used in organic synthesis and pharmaceutical research.

Uniqueness

2-(Cyclopropylamino)-3-methoxypropanoic acid hydrochloride is unique due to its combination of a cyclopropylamino group and a methoxypropanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

2-(cyclopropylamino)-3-methoxypropanoic acid;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-4-6(7(9)10)8-5-2-3-5;/h5-6,8H,2-4H2,1H3,(H,9,10);1H

InChI Key

ITIXXXOXSGFDCK-UHFFFAOYSA-N

Canonical SMILES

COCC(C(=O)O)NC1CC1.Cl

Origin of Product

United States

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